REACTION_SMILES
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[CH2:11]([CH3:12])[N:13]=[C:14]=[O:15].[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[NH:10]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[N:10][C:14]([NH:13][CH2:11][CH3:12])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=N)c1ccccc1
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Name
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Type
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product
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Smiles
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CCNC(=O)N=C(OC)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |